N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine
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Overview
Description
N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H14FNOS and a molecular weight of 227.30 g/mol . This compound is characterized by the presence of a thiolane ring, a fluorine atom, and a methoxy group attached to a phenyl ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine typically involves the reaction of 2-fluoro-5-methoxyaniline with thiolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or the methoxy group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated or de-methoxylated derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the methoxy group can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoro-5-methoxyphenyl)thiolan-2-amine
- N-(2-Fluoro-4-methoxyphenyl)thiolan-3-amine
- N-(3-Fluoro-5-methoxyphenyl)thiolan-3-amine
Uniqueness
N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C11H14FNOS |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-(2-fluoro-5-methoxyphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14FNOS/c1-14-9-2-3-10(12)11(6-9)13-8-4-5-15-7-8/h2-3,6,8,13H,4-5,7H2,1H3 |
InChI Key |
RXEIPODXKVXDMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)NC2CCSC2 |
Origin of Product |
United States |
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